1-Ethyl-4-phenylpiperidine

Description

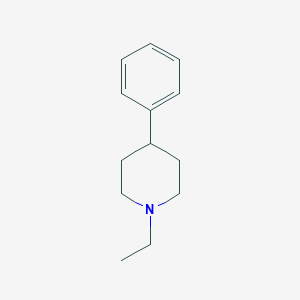

1-Ethyl-4-phenylpiperidine is a piperidine derivative characterized by an ethyl group at the 1-position and a phenyl group at the 4-position of the piperidine ring. Piperidine derivatives are widely studied for their roles in medicinal chemistry, particularly in central nervous system (CNS) targeting, due to their ability to cross the blood-brain barrier .

Propriétés

Formule moléculaire |

C13H19N |

|---|---|

Poids moléculaire |

189.30 g/mol |

Nom IUPAC |

1-ethyl-4-phenylpiperidine |

InChI |

InChI=1S/C13H19N/c1-2-14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 |

Clé InChI |

JYMZRBDMDIWMSE-UHFFFAOYSA-N |

SMILES canonique |

CCN1CCC(CC1)C2=CC=CC=C2 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Ethyl 4-phenyl-1-(2-tetrahydrofurfuryloxyethyl)piperidine-4-carboxylate (TA 48)

- Structure : Features a tetrahydrofurfuryloxyethyl group at the 1-position and an ester group at the 4-position.

- Key Differences :

- The ester moiety increases polarity, reducing blood-brain barrier penetration compared to 1-Ethyl-4-phenylpiperidine.

- The tetrahydrofurfuryloxyethyl group introduces steric bulk and oxygen atoms, altering receptor-binding kinetics.

1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one

- Structure : Contains acetyl and methoxyphenyl substituents.

- The acetyl group at the 1-position may reduce metabolic stability compared to the ethyl group in this compound.

- Applications : Exhibits antimicrobial and antimalarial activities due to the methoxyphenyl groups’ ability to disrupt microbial membranes .

Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate

- Structure : Includes hydroxyl, diphenyl, and piperidinyl acetyl groups.

- Key Differences: The hydroxyl group enables hydrogen bonding, improving solubility but reducing CNS penetration.

- Research Findings : Demonstrates antitumor activity in vitro, attributed to the piperidinyl acetyl moiety’s interaction with DNA topoisomerases .

1-Benzyl-4-phenylamino-4-piperidinecarboxamide

- Structure: Substituted with benzyl, phenylamino, and carboxamide groups.

- Key Differences: The carboxamide group increases hydrogen-bonding capacity, improving solubility but limiting lipid bilayer penetration. Benzyl and phenylamino groups may enhance affinity for opioid receptors, though with increased risk of off-target effects.

- Synthesis : Requires reductive amination and coupling steps, making it more synthetically complex than this compound .

Structural and Pharmacological Data Table

*Predicted using fragment-based methods.

Research Findings and Implications

- Synthetic Accessibility : this compound’s simpler structure allows for fewer synthetic steps (e.g., alkylation of piperidine) compared to analogs requiring esterification or reductive amination .

- Biological Activity: While derivatives with methoxy or hydroxyl groups show pronounced antimicrobial or antitumor effects, this compound’s lack of polar groups may limit these activities .

- Safety Profile : Ethyl-substituted piperidines generally exhibit lower acute toxicity than analogs with reactive groups (e.g., esters or hydroxyls), as seen in safety data for related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.